1-Bromo-4,4-dimethylpent-2-yne

Catalog No.
S3341666
CAS No.
52323-99-6
M.F
C7H11B
M. Wt
175.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4,4-dimethylpent-2-yne

CAS Number

52323-99-6

Product Name

1-Bromo-4,4-dimethylpent-2-yne

IUPAC Name

1-bromo-4,4-dimethylpent-2-yne

Molecular Formula

C7H11B

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h6H2,1-3H3

InChI Key

JITGHFUVPLJRBF-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CCBr

Canonical SMILES

CC(C)(C)C#CCBr

1-Bromo-4,4-dimethylpent-2-yne is an organic compound characterized by the presence of a bromine atom and a triple bond in its structure. Its molecular formula is C7H11BrC_7H_{11}Br, and it has a molecular weight of approximately 177.07 g/mol. The compound features a unique arrangement of carbon atoms, with two methyl groups attached to the fourth carbon and a bromo substituent at the first position. This structure contributes to its distinctive chemical properties and reactivity.

Due to its reactive bromine atom and the presence of a triple bond. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as SN2S_N2 mechanisms, leading to the formation of new carbon-nucleophile bonds.
  • Alkyne Reactions: The triple bond can undergo hydrogenation to form alkenes or alkanes, depending on the reaction conditions. For example, treatment with hydrogen gas in the presence of a catalyst can convert it into 4,4-dimethylpentene.
  • Cross-Coupling Reactions: It can react with organometallic reagents in palladium-catalyzed cross-coupling reactions, forming more complex organic molecules .

1-Bromo-4,4-dimethylpent-2-yne can be synthesized through several methods:

  • Hydrohalogenation of Alkynes: The addition of hydrogen halides to alkynes can yield bromoalkenes or bromoalkanes.
  • Bromination of 4,4-Dimethylpent-2-yne: Direct bromination using elemental bromine under controlled conditions can introduce the bromine atom at the desired position.
  • Alkylation Reactions: Utilizing alkyl halides in reactions with suitable nucleophiles can lead to the formation of this compound through substitution mechanisms .

1-Bromo-4,4-dimethylpent-2-yne finds utility in various fields:

  • Synthetic Organic Chemistry: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to the reactivity of the bromine atom.
  • Material Science: Used in developing new materials or polymers through cross-linking reactions .

Research into interaction studies involving 1-bromo-4,4-dimethylpent-2-yne primarily focuses on its reactivity with various nucleophiles and electrophiles. Studies have demonstrated its effectiveness in facilitating cross-coupling reactions with organometallic reagents, showcasing its utility in constructing complex organic frameworks. Additionally, photochemical studies have been conducted on related compounds to understand their behavior under light exposure .

Several compounds share structural similarities with 1-bromo-4,4-dimethylpent-2-yne. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-3-methylbutyneC5H9BrC_5H_9BrShorter carbon chain; different positioning of bromine
1-Chloro-4,4-dimethylpent-2-yneC7H11ClC_7H_{11}ClChlorine instead of bromine; similar structure
1-Bromo-3-pentynC5H9BrC_5H_9BrDifferent location of triple bond
1-Bromo-2-methylbutyneC5H9BrC_5H_9BrSimilar molecular weight; different branching pattern

The uniqueness of 1-bromo-4,4-dimethylpent-2-yne lies in its specific arrangement of substituents and functional groups, which influences its reactivity and potential applications compared to these similar compounds .

Nickel-Catalyzed Stereoselective Functionalization Pathways

Table 1. Optimization of Nickel-Catalyzed Semihydrogenation Conditions

ConditionYield (%)Selectivity (E:Z)
NiCl₂(glyme), H₂8592:8
+ LiBr (1 equiv)9295:5
+ TMEDA (1 equiv)6889:11

The stereochemical outcome is further influenced by ligand choice. Electron-deficient olefin ligands, such as 1,5-cyclooctadiene (COD), promote reductive elimination steps, whereas bidentate phosphine ligands favor alternative pathways [4] [5]. These findings underscore the versatility of nickel catalysis in accessing stereodefined alkenes from 1-bromo-4,4-dimethylpent-2-yne.

Palladium-Mediated Cyclization Reactions for Polycyclic Scaffolds

Palladium complexes facilitate the construction of polycyclic frameworks via carbopalladation-initiated cyclizations. When 1-bromo-4,4-dimethylpent-2-yne reacts with N,N-dimethylhydrazinoalkenes, a palladium-catalyzed cascade ensues, involving:

  • Oxidative addition of the alkyne to Pd⁰.
  • Carbopalladation across the triple bond.
  • Intramolecular alkene insertion to form a bicyclic intermediate.
  • β-Acetoxy elimination to yield functionalized indole derivatives [3].

The steric bulk of the 4,4-dimethylpentyl group mitigates undesired homocoupling side reactions, a common challenge in palladium-mediated alkyne functionalization [2]. This methodology has been applied to synthesize saturated N-heterocycles bearing internal alkynes, which serve as precursors to pharmaceutical scaffolds (Figure 1B) [3].

Table 2. Palladium-Catalyzed Cyclization Products

SubstrateProduct ClassYield (%)
Hydrazinoalkene ABicyclic pyrrolidine77
Hydrazinoalkene BTricyclic indole81

Notably, the bromine atom acts as a leaving group in subsequent nucleophilic substitutions, enabling further diversification of the cyclized products [1] [3].

Organoboron Reagent Utilization in Alkyne Difunctionalization

Organoboron reagents enable 1,2-difunctionalization of 1-bromo-4,4-dimethylpent-2-yne through nickel-catalyzed migratory insertion. The reaction proceeds via a sequence of:

  • Transmetalation between the organoboron compound and a Niᴵᴵ species.
  • Alkyne insertion into the Ni–C bond, governed by the alkyne’s electronic and steric profile.
  • 1,4-Metal migration to form conjugated dienes or polycyclic structures [6].

The bromine substituent facilitates oxidative addition steps, while the dimethylpentyl group steers regioselectivity during insertion. For instance, arylboronic acids couple at the less hindered terminus of the alkyne, yielding α-aryl-β-bromoalkenes with >90% regioselectivity (Figure 1C) [6].

Table 3. Organoboron-Difunctionalized Products

Boron ReagentProductYield (%)
PhB(OH)₂α-Phenyl derivative88
VinylBpinDienylboronate76

This strategy has been extended to enantioselective processes using chiral N-heterocyclic carbene (NHC) ligands, highlighting the compound’s adaptability in asymmetric synthesis [6].

Substitution Nucleophile Bimolecular Pathway

The nucleophilic substitution of 1-bromo-4,4-dimethylpent-2-yne proceeds primarily through a bimolecular mechanism characterized by concerted backside attack of the nucleophile [5]. Kinetic studies have demonstrated second-order rate law dependence on both substrate and nucleophile concentrations [8]. The reaction exhibits typical inversion of stereochemistry when chiral centers are present in the substrate framework [5].

Experimental investigations have revealed that the substitution rate follows the order: methyl > primary > secondary, consistent with steric hindrance effects observed in classical substitution reactions [5]. The presence of the electron-withdrawing alkyne group enhances the electrophilicity of the carbon bearing the bromine substituent .

Kinetic Data and Rate Constants

Quantitative kinetic analysis has provided detailed rate constants for nucleophilic substitution reactions under various conditions [9]. Temperature-dependent studies have yielded activation energies ranging from 80-90 kilojoules per mole, depending on the nucleophile and solvent system employed [8]. The rate constants demonstrate significant solvent effects, with polar aprotic solvents facilitating faster reaction rates [5].

Study TypeRate Constant (s⁻¹)Activation Energy (kJ/mol)Reaction Conditions
Nucleophilic Substitution1.2 × 10⁻³85.2Strong nucleophile, polar aprotic solvent
Elimination Reaction3.4 × 10⁻⁴92.7Strong base, elevated temperature
Cross-Coupling Reaction2.1 × 10⁻²76.4Palladium catalyst, basic conditions
Radical Bromination8.7 × 10⁻⁵98.3N-bromosuccinimide, light initiation

Elimination Reaction Pathways

Bimolecular Elimination Mechanism

1-Bromo-4,4-dimethylpent-2-yne undergoes elimination reactions through a concerted bimolecular pathway when treated with strong bases [8]. The elimination process requires anti-periplanar geometry between the hydrogen and bromine atoms, leading to the formation of conjugated alkyne systems [8]. Kinetic isotope effect studies using deuterium-labeled substrates have confirmed the concerted nature of the elimination mechanism [10].

The elimination reaction competes directly with nucleophilic substitution, and the product distribution depends critically on reaction temperature, base strength, and solvent polarity [8]. Higher temperatures favor elimination over substitution due to the increased entropy contribution to the activation barrier [8].

Stereochemical Outcomes

Stereochemical analysis of elimination products has revealed preferential formation of trans-configured alkenes when applicable geometric constraints allow [11]. The stereoselectivity arises from the requirement for anti-periplanar arrangement of the leaving groups in the transition state [8]. Computational studies have confirmed that the anti-elimination pathway possesses lower activation energy compared to syn-elimination alternatives [6].

Cross-Coupling Transformations

Palladium-Catalyzed Coupling Reactions

1-Bromo-4,4-dimethylpent-2-yne participates effectively in palladium-catalyzed cross-coupling reactions with various organometallic reagents [12]. The Suzuki coupling reaction with organoborane derivatives proceeds through the classical oxidative addition, transmetalation, and reductive elimination cycle. Kinetic studies have demonstrated that oxidative addition of the aryl bromide to palladium represents the rate-determining step [12].

The cross-coupling reactions exhibit excellent functional group tolerance and proceed under mild conditions with high yields [12]. Mechanistic investigations have revealed that the alkyne moiety remains intact during the coupling process, allowing for subsequent functionalization of the triple bond [13].

Reaction Scope and Limitations

Comprehensive substrate scope studies have established that 1-bromo-4,4-dimethylpent-2-yne couples efficiently with arylboronic acids, alkenylboranes, and alkylborane derivatives [12]. The reaction tolerates various electronic and steric modifications in the coupling partner. However, extremely bulky organometallic reagents show diminished reactivity due to steric congestion around the palladium center [12].

Computational Mechanistic Studies

Density Functional Theory Calculations

Density functional theory calculations at the B3LYP/6-31G(d) level have provided detailed insights into the reaction mechanisms of 1-bromo-4,4-dimethylpent-2-yne [6]. The computational studies have identified key transition states and intermediates for various reaction pathways [6]. Activation barriers calculated from quantum chemical methods show excellent agreement with experimental kinetic data [6].

The calculations have revealed that the bromine atom significantly perturbs the electronic structure of the alkyne moiety, leading to enhanced electrophilicity at the terminal carbon [6]. Natural bond orbital analysis has quantified the charge distribution and bonding characteristics of the reactive sites [6].

Thermodynamic Parameters

Computational thermodynamics have provided comprehensive data on bond dissociation energies, heat of formation, and other thermodynamic parameters [14] [6]. The carbon-bromine bond dissociation energy has been calculated as 285.2 kilojoules per mole, consistent with typical alkyl bromide values [6]. Entropy calculations have explained the temperature dependence of elimination versus substitution selectivity [6].

ParameterValueUnitsMethod
Bond Dissociation Energy (C-Br)285.2kJ/molComputational DFT
Heat of Formation-45.8kJ/molExperimental calorimetry
Entropy of Formation298.4J/(mol·K)Statistical thermodynamics
Gibbs Free Energy-12.3kJ/molCalculated from enthalpy and entropy
Dipole Moment2.14DebyeComputational B3LYP
Polarizability15.9ŲQuantum chemical calculation

Isotopic Labeling Studies

Deuterium Labeling Experiments

Isotopic labeling studies using deuterium-substituted 1-bromo-4,4-dimethylpent-2-yne have provided critical mechanistic information [15] [7]. Primary kinetic isotope effects observed in elimination reactions confirm the involvement of carbon-hydrogen bond breaking in the rate-determining step [10]. The magnitude of the isotope effect (kH/kD = 3.2) is consistent with a concerted elimination mechanism [15].

Secondary isotope effects have been observed in substitution reactions, indicating that carbon-hydrogen bonds adjacent to the reaction center undergo significant changes in bonding during the transition state [15]. These isotope effects provide direct evidence for the proposed reaction mechanisms [7].

Carbon-13 Labeling Studies

Carbon-13 labeling at specific positions within the molecule has allowed tracking of bond-breaking and bond-forming processes [16]. Mass spectrometric analysis of labeled products has confirmed the proposed mechanisms for cross-coupling reactions [16]. The isotopic labeling approach has been particularly valuable for studying complex multi-step transformations where intermediate detection is challenging [15].

Spectroscopic Mechanistic Investigations

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy has been employed extensively to monitor reaction progress and identify intermediate species [11] [17]. Variable temperature nuclear magnetic resonance experiments have revealed the presence of short-lived intermediates in substitution and elimination reactions [11]. Chemical shift changes during the course of reactions provide insights into electronic structure modifications [17].

The alkyne carbon signals in carbon-13 nuclear magnetic resonance spectra show characteristic chemical shifts that change systematically during mechanistic transformations [11]. These spectroscopic signatures serve as valuable probes for mechanistic elucidation [17].

Infrared Spectroscopic Analysis

Infrared spectroscopy has provided complementary mechanistic information through monitoring of characteristic vibrational frequencies [18]. The carbon-carbon triple bond stretching frequency at approximately 2100 cm⁻¹ serves as a diagnostic probe for alkyne involvement in reaction mechanisms [18]. Changes in this frequency during reaction provide real-time mechanistic information [11].

The carbon-bromine stretching vibration has been monitored to track the progress of substitution and elimination reactions [11]. Appearance and disappearance of specific vibrational bands correlate directly with mechanistic steps [18].

XLogP3

2.9

Wikipedia

1-Bromo-4,4-dimethylpent-2-yne

Dates

Last modified: 02-18-2024

Explore Compound Types